4-(2-Fluorophenyl)pyridine-2-carboxylic acid
Description
4-(2-Fluorophenyl)pyridine-2-carboxylic acid is a fluorinated aromatic compound featuring a pyridine ring substituted at the 4-position with a 2-fluorophenyl group and a carboxylic acid group at the 2-position. This structure combines the electron-withdrawing effects of fluorine and the carboxylic acid, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
4-(2-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-4-2-1-3-9(10)8-5-6-14-11(7-8)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEFLGDIAXNGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673416 | |
| Record name | 4-(2-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214363-26-4 | |
| Record name | 4-(2-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Process Overview:
- Step 1: Formation of an unsaturated hydrazone, typically from hydrazine derivatives.
- Step 2: Reaction with α-haloacrylonitrile or α-haloacrylic acid esters to generate 1-amino-2-cyano- or 2-carboxylic acid ester-1,4-dihydropyridines.
- Step 3: Conversion of dihydropyridines into pyridine derivatives via acid treatment, often employing mineral acids such as hydrochloric acid or sulfuric acid at room temperature.
Key Features:
- The process allows regioselective substitution, particularly fluorination at the 2-position of the phenyl ring.
- The reaction conditions favor high regioselectivity and yield.
- The method is adaptable for introducing various substituents on the pyridine ring.
Data Table: Summary of this method
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Hydrazone formation | Hydrazine derivative + aldehyde | - | Precursor step |
| Diels-Alder reaction | α-Haloacrylonitrile / α-Haloacrylic acid ester | Moderate to high | Regioselective |
| Acid conversion | Mineral acid (HCl, H2SO4) | High | Converts dihydropyridine to pyridine |
Carbonylation of Dihalopyridines
Another well-established method employs the carbonylation of dihalopyridines, starting from commercially available dihalopyridines, such as 2,3-dihalopyridines, under palladium-catalyzed conditions.
Process Overview:
- Starting Material: 2,3-Dihalopyridines (X = Cl, Br)
- Reagents: Carbon monoxide (CO), C1-C4 alcohol (e.g., methanol, ethanol), palladium catalyst, and a bis-diphenylphosphine complex.
- Conditions: Elevated temperature and pressure, typically under a CO atmosphere.
Reaction Pathway:
- The dihalopyridine undergoes selective monocarbonylation, yielding pyridine-2-carboxylic acid esters.
- The ester intermediates can then be hydrolyzed to the free acid, 4-(2-Fluorophenyl)pyridine-2-carboxylic acid .
Data Table: Carbonylation process
Functionalization via Cross-Coupling and Subsequent Oxidation
A third approach involves initial halogenation of pyridine derivatives followed by cross-coupling reactions (e.g., Suzuki, Stille) to introduce the 2-fluorophenyl group, then oxidation to the carboxylic acid.
Process Overview:
Data Table: Cross-coupling route
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Halogenation | NBS or NCS reagents | Moderate | Regioselective at 2-position |
| Cross-coupling | Pd catalyst + 2-fluorophenyl boronic acid | High | Efficient coupling |
| Oxidation | KMnO4 or K2Cr2O7 | Variable | Converts methyl groups to acids |
Summary of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Suitable For |
|---|---|---|---|---|
| Diels-Alder & Acid Conversion | High regioselectivity, versatile | Multi-step, moderate to high temperature | High | Specific substitution patterns |
| Carbonylation of Dihalopyridines | High selectivity, high yield | Long reaction times, requires CO | High | Large-scale synthesis |
| Cross-Coupling & Oxidation | Flexible, broad substrate scope | Multiple steps, requires catalysts | Variable | Diverse derivatives |
Final Remarks
The synthesis of This compound is best achieved through palladium-catalyzed carbonylation of dihalopyridines, which provides high yields and regioselectivity. Alternatively, multistep methods involving Diels-Alder reactions or cross-coupling strategies offer versatile routes, especially for tailored substitution patterns.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while reduction and oxidation reactions can produce alcohols or higher oxidation state compounds, respectively.
Scientific Research Applications
4-(2-Fluorophenyl)pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Fluorophenyl-Substituted Pyridinecarboxylic Acids
- 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic Acid (CAS 1258626-21-9) Structure: Differs by having two fluorine atoms (2- and 4-positions) on the phenyl ring. Formula: C₁₂H₇F₂NO₂ vs. C₁₂H₈FNO₂ (target compound).
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1267011-08-4)
Heterocyclic Variations
2-(Phenylthio)pyrimidine-4-carboxylic Acid
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| 4-(2-Fluorophenyl)pyridine-2-carboxylic acid | C₁₂H₈FNO₂ | 233.20 | Fluorophenyl, carboxylic acid | High polarity, moderate acidity |
| 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid | C₁₂H₇F₂NO₂ | 235.19 | Difluorophenyl, carboxylic acid | Increased lipophilicity vs. mono-fluoro |
| 2-(Phenylthio)pyrimidine-4-carboxylic acid | C₁₁H₈N₂O₂S | 244.26 | Phenylthio, pyrimidine | Enhanced metabolic stability |
Biological Activity
4-(2-Fluorophenyl)pyridine-2-carboxylic acid (CAS Number: 1214363-26-4) is a compound of interest in medicinal chemistry due to its unique structural features, particularly the incorporation of a fluorophenyl group. This compound has shown potential in various biological applications, including its roles in medicinal chemistry, materials science, and biological research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a pyridine ring substituted with a carboxylic acid group and a fluorinated phenyl group. The presence of the fluorine atom can enhance the compound's binding affinity to biological targets, making it an attractive candidate for drug development.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds targeting neurological and inflammatory pathways.
- Biological Research : The compound acts as a probe in biochemical studies to investigate enzyme interactions and receptor binding.
- Materials Science : It is utilized in developing advanced materials, including polymers and liquid crystals.
The mechanism of action for this compound is primarily based on its ability to bind to specific receptors or enzymes, thereby modulating their activity. The fluorophenyl group is believed to enhance the compound’s binding affinity and selectivity for its molecular targets.
Study 1: Anticancer Activity
In a study examining various derivatives of pyridine compounds, this compound demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values were evaluated against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, showing promising results comparable to established chemotherapeutics like doxorubicin.
Study 2: Enzyme Inhibition
Another significant aspect of the compound's biological activity involves its role as an inhibitor of specific enzymes. Research indicated that derivatives similar to this compound selectively inhibited human carbonic anhydrases (hCA), which are implicated in various physiological processes and diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-fluorophenyl)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 2-fluorophenylboronic acid and a halogenated pyridine precursor (e.g., 4-bromopyridine-2-carboxylic acid), followed by oxidation or functional group interconversion. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃. Reaction optimization (temperature, solvent polarity, and stoichiometry) is critical; for example, DMF/H₂O mixtures at 80–100°C improve coupling efficiency .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and fluorine substitution effects on aromatic vibrations .
Q. How can researchers assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) in real time, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For cellular targets, fluorescence polarization assays or radioligand displacement studies are used to determine IC₅₀ values .
Advanced Research Questions
Q. How do structural analogs of this compound differ in bioactivity, and what explains these discrepancies?
- Methodology : Compare analogs like 4-(3-fluorophenyl)pyridine-2-carboxylic acid (meta-fluorine) and 4-(4-fluorophenyl)pyridine-2-carboxylic acid (para-fluorine). Meta-substitution may reduce steric hindrance, enhancing receptor binding, whereas para-substitution increases lipophilicity (logP), improving membrane permeability. SAR studies using in vitro assays (e.g., kinase inhibition) reveal positional electronic effects .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
- Methodology : Context-dependent activity may arise from assay conditions (e.g., cell line variability) or off-target interactions. Validate findings via orthogonal assays:
- In vitro : Dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa).
- In silico : Molecular docking to predict binding promiscuity to unrelated targets (e.g., COX-2 vs. EGFR) .
Q. How can enantiomerically pure derivatives of this compound be synthesized for chiral drug development?
- Methodology : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) during key steps like cyclization. Chiral HPLC or SFC (supercritical fluid chromatography) resolves racemic mixtures, with purity confirmed by circular dichroism (CD) .
Q. What are the compound’s stability profiles under varying pH and temperature conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC monitoring identify degradation products (e.g., decarboxylation or fluorine hydrolysis). Buffered solutions (pH 1–13) reveal acid/base sensitivity, guiding formulation strategies (e.g., lyophilization for labile derivatives) .
Methodological Challenges & Solutions
Q. What strategies mitigate toxicity risks during preclinical evaluation of this compound derivatives?
- Methodology :
- In vitro : Ames test for mutagenicity; hepatocyte assays (e.g., CYP450 inhibition).
- In vivo : Maximum tolerated dose (MTD) studies in rodents, focusing on organ histopathology.
- Computational : QSAR models predict toxicity endpoints (e.g., LD₅₀) using descriptors like topological polar surface area (TPSA) .
Q. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
